molecular formula C18H14FN3O4 B2558733 1-(4-fluorobenzyl)-N'-(furan-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105243-01-3

1-(4-fluorobenzyl)-N'-(furan-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No. B2558733
CAS RN: 1105243-01-3
M. Wt: 355.325
InChI Key: XODMRNDILUIAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorobenzyl)-N'-(furan-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C18H14FN3O4 and its molecular weight is 355.325. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorobenzyl)-N'-(furan-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-N'-(furan-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to 1-(4-fluorobenzyl)-N'-(furan-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide focuses on their synthesis and detailed structural analysis. For example, studies have elaborated on the preparation of compounds through reactions involving fluorobenzaldehyde and furan-2-carbohydrazide, highlighting the structural peculiarities such as the dihedral angles between the furan and benzene rings, and the establishment of hydrogen bonds forming specific molecular chains in crystals (Jiang, 2011).

Chemical Properties and Applications

The synthesis of acylhydrazone derivatives from hydrazides and their characterization through spectroscopic methods has been explored. These derivatives demonstrate specific responses to anions like fluoride, indicating potential applications as sensors or in analytical chemistry (Jose et al., 2018). Furthermore, studies on the antibacterial, antiurease, and antioxidant activities of related compounds provide insights into their potential for biomedical applications beyond their use as drugs, focusing on their chemical reactivity and interaction with biological targets (Sokmen et al., 2014).

Molecular Architecture and Design

Investigations into the formation of supramolecular architectures through hydrogen bonding and theoretical analyses (including density functional theory) shed light on the structural stability and the role of non-covalent interactions in material science. This knowledge contributes to the design of novel materials with specific properties, such as nonlinear optical (NLO) attributes or specific reactivity patterns (Khalid et al., 2021).

Environmental and Bio-imaging Applications

The development of fluorescent sensors based on hydrazide compounds for detecting metal ions in aqueous media, such as Al3+, with practical applications in monitoring drinking water quality and bio-imaging, represents another significant application. These sensors operate via mechanisms like photoinduced electron transfer (PET) and excited-state intramolecular proton transfer (ESIPT), demonstrating the versatility and utility of these compounds in environmental monitoring and imaging technologies (Aydin et al., 2020).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N'-(furan-2-carbonyl)-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O4/c19-13-7-5-12(6-8-13)11-22-9-1-3-14(18(22)25)16(23)20-21-17(24)15-4-2-10-26-15/h1-10H,11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODMRNDILUIAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NNC(=O)C2=CC=CO2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-N'-(furan-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.